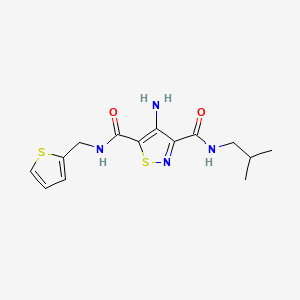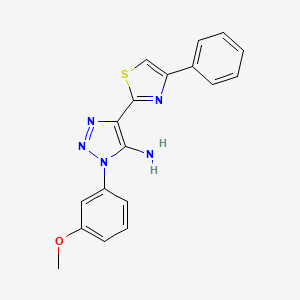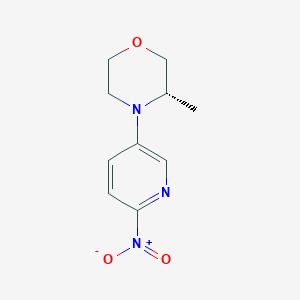
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide, also known as 4-AIBT, is a synthetic compound with potential applications in a wide range of scientific research fields. It is a heterocyclic compound consisting of a thiazole ring, two carboxamide groups, and an isobutyl substituent. 4-AIBT has been studied extensively for its potential applications in drug discovery and development, as well as in other fields such as biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been studied extensively for its potential applications in drug discovery and development. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has also been studied for its potential use as an anti-cancer agent, as it has been found to induce apoptosis in a variety of cancer cell lines. In addition, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to possess neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins and other inflammatory mediators, and 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been found to be a potent inhibitor of this enzyme. In addition, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been found to induce apoptosis in a variety of cancer cell lines, suggesting that it may also have anti-cancer properties.
Biochemical and Physiological Effects
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been studied extensively for its potential applications in drug discovery and development. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been found to possess neuroprotective properties, suggesting that it may be useful in the treatment of neurodegenerative diseases. Furthermore, it has been found to induce apoptosis in a variety of cancer cell lines, suggesting that it may also have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, which makes it an attractive option for use in research. In addition, it is a highly potent inhibitor of the enzyme COX-2, which makes it an attractive option for use in drug discovery and development. However, there are some limitations to the use of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide in laboratory experiments. For example, it has been found to be toxic to some cell lines, which can limit its use in some experiments. In addition, it has a relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
The potential future directions for 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide are numerous. One potential direction is the development of more potent inhibitors of COX-2, which could be used in the treatment of inflammatory diseases. Another potential direction is the development of more effective anti-cancer agents, as 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been found to induce apoptosis in a variety of cancer cell lines. In addition, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide could be used in the development of new neuroprotective agents, as it has been found to possess neuroprotective properties. Finally, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide could be used in the development of new drugs for the treatment of neurodegenerative diseases, as it has been found to possess neuroprotective properties.
Métodos De Síntesis
The synthesis of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been studied extensively, and several methods have been developed to produce it. The most commonly used method involves the reaction of 4-aminobutyl-2-thiophenecarboxylic acid with isothiocyanate under basic conditions. This reaction is followed by the addition of a base, such as potassium hydroxide, to form the desired product. Other methods such as the reaction of 4-aminobutyl-2-thiophenecarboxylic acid with isothiocyanates in the presence of an amine catalyst have also been developed.
Propiedades
IUPAC Name |
4-amino-3-N-(2-methylpropyl)-5-N-(thiophen-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-8(2)6-16-13(19)11-10(15)12(22-18-11)14(20)17-7-9-4-3-5-21-9/h3-5,8H,6-7,15H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJUQWNSOCGNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2460486.png)



![1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2460492.png)
![3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2460493.png)
![4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile](/img/structure/B2460497.png)


![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)

![Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2460506.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2460507.png)
![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2460509.png)